1,3-dimethyl-7-(3-methylbutyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Description

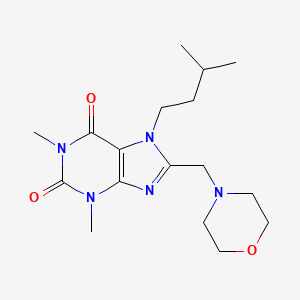

1,3-Dimethyl-7-(3-methylbutyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-derived compound characterized by substitutions at the 1-, 3-, 7-, and 8-positions. The 1- and 3-positions are methylated, while the 7-position is substituted with a branched 3-methylbutyl group, and the 8-position features a morpholin-4-ylmethyl moiety. These structural features position it within a broader class of 1,3-dimethylxanthine derivatives, which are frequently modified to optimize pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

1,3-dimethyl-7-(3-methylbutyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O3/c1-12(2)5-6-22-13(11-21-7-9-25-10-8-21)18-15-14(22)16(23)20(4)17(24)19(15)3/h12H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDUJGFYBUYWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1,3-dimethyl-7-(3-methylbutyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a derivative of purine that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Molecular Structure

The molecular formula of the compound is with a molecular weight of 460.6 g/mol . The structure features a purine base with various substituents that may influence its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C27H34N5O2 |

| Molecular Weight | 460.6 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit anti-inflammatory , antioxidant , and antitumor properties.

Pharmacological Studies

- Anti-inflammatory Activity : Research indicates that the compound can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Antioxidant Properties : The compound has shown promise in scavenging free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Antitumor Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. Specific mechanisms include the modulation of cell cycle progression and promotion of programmed cell death.

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models showed that treatment with the compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent. The results highlighted a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following administration.

Case Study 2: Antioxidant Activity

In a controlled experiment, the compound was tested for its ability to inhibit lipid peroxidation in rat liver homogenates. Results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of oxidative stress, suggesting that it effectively protects against oxidative damage.

Case Study 3: Antitumor Activity

In vitro assays using human breast cancer cell lines revealed that the compound induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases. This suggests its potential utility in cancer therapy.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its 7-(3-methylbutyl) and 8-(morpholin-4-ylmethyl) substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Key Observations :

- 7-Substituent Influence : The 3-methylbutyl group in the target compound likely confers moderate lipophilicity compared to bulkier aromatic substituents (e.g., 3-phenylpropyl in ). This may enhance membrane permeability but reduce target specificity.

- Replacement with sulfanyl or piperidinyl groups alters electronic properties and binding affinities .

Physicochemical and Pharmacological Properties

- Solubility : The morpholine ring improves water solubility relative to purely alkyl or aromatic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.